3,6,9,12,15,18-Hexaoxadotriacontan-1-ol, commonly referred to as hexaethylene glycol monotetradecyl ether or C14E6, is a nonionic polyoxyethylene alkyl ether surfactant. Structurally characterized by a 14-carbon hydrophobic tetradecyl tail and a 6-unit hydrophilic polyethylene glycol headgroup, it is highly valued in procurement for its ultra-low critical micelle concentration (CMC) and its ability to form stable, wormlike micelles in aqueous environments[1]. Unlike shorter-chain industrial surfactants, C14E6 provides high solubilization capacity at minimal mass loadings, making it a critical raw material for membrane protein extraction, thermolabile compound purification, and advanced formulation engineering where minimizing total surfactant concentration is essential for maintaining system integrity [2].
Substituting C14E6 with its closest structural analogs critically compromises process efficiency and product stability. Replacing it with the widely available C12E6 (hexaethylene glycol monododecyl ether) requires nearly a 9-fold increase in surfactant concentration to achieve micellization, which introduces unacceptable levels of surfactant contamination into sensitive downstream biological or analytical assays[1]. Conversely, substituting with C14E8 (octaethylene glycol monotetradecyl ether) alters the hydrophilic-lipophilic balance (HLB) and significantly shifts the cloud point. This disruption prevents the successful execution of cloud-point extraction protocols that rely on the specific lower critical solution temperature (LCST) of C14E6 to phase-separate thermolabile targets without thermal degradation [2].
For applications requiring minimal surfactant interference, C14E6 demonstrates a clear advantage over shorter-chain analogs. Quantitative structure-property relationship studies reveal that C14E6 has an ultra-low CMC of approximately 0.01 mM in water at 25 °C. In head-to-head comparison, the industry-standard C12E6 requires a concentration of 0.087 mM to initiate micellization[1]. This 8.7-fold reduction in CMC allows buyers to drastically lower the total mass of surfactant added to a system, which is critical for preserving the native state of biological molecules and reducing purification burdens.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | ~0.01 mM |
| Comparator Or Baseline | C12E6 (~0.087 mM) |
| Quantified Difference | 8.7-fold reduction in CMC |
| Conditions | Aqueous solution, 25 °C |
Procuring C14E6 allows formulators to achieve micellization at significantly lower concentrations, reducing raw material consumption and minimizing surfactant carryover in downstream processing.
The phase behavior of C14E6 makes it distinctly suited for the extraction of thermolabile compounds. Light-scattering characterization of wormlike micelles indicates that the lower critical solution temperature (LCST) phase boundary for the C14E6 system is 8.8 °C lower than that of the C12E6 system [1]. This downward shift in the cloud point means that phase separation can be induced at significantly milder temperatures.
| Evidence Dimension | Lower Critical Solution Temperature (LCST) / Cloud Point |
| Target Compound Data | Phase boundary shifted lower by 8.8 °C |
| Comparator Or Baseline | C12E6 |
| Quantified Difference | 8.8 °C reduction in Tc |
| Conditions | Dilute aqueous micellar solutions |
A lower cloud point is essential for procurement in bioprocessing, as it enables cloud-point extraction of heat-sensitive proteins and APIs without risking thermal degradation.
The extended hydrophobic tetradecyl tail of C14E6 drives stronger attractive interactions, resulting in larger, more robust wormlike micelles. Static and dynamic light scattering measurements confirm that C14E6 micelles possess a cross-sectional diameter of 2.4 nm, compared to 2.3 nm for C12E6 micelles [1]. Furthermore, the critical concentration (wc) required for micellar growth in C14E6 is approximately half that of C12E6. This increased micellar volume and enhanced structural stability provide a larger hydrophobic core for encapsulating bulky hydrophobic molecules.
| Evidence Dimension | Micelle cross-sectional diameter |
| Target Compound Data | 2.4 nm |
| Comparator Or Baseline | C12E6 (2.3 nm) |
| Quantified Difference | 0.1 nm increase in diameter with lower critical growth concentration |
| Conditions | Dilute aqueous solution, wormlike spherocylinder model |
The larger micellar core volume directly improves the loading capacity and solubilization efficiency for large, poorly water-soluble active pharmaceutical ingredients (APIs).
Because C14E6 achieves micellization at an ultra-low concentration (~0.01 mM), it is a highly effective material for extracting and solubilizing integral membrane proteins. By minimizing the total surfactant load required, it prevents the denaturation of sensitive proteins and simplifies downstream purification steps, such as chromatography or dialysis, where excess surfactant can cause severe interference[1].
The 8.8 °C reduction in the lower critical solution temperature (LCST) compared to C12E6 makes C14E6 highly valuable for cloud-point extraction protocols. It allows industrial and laboratory users to induce phase separation at milder temperatures, safely extracting heat-sensitive enzymes, biomolecules, or trace organic contaminants without risking thermal degradation [2].
The larger cross-sectional diameter (2.4 nm) and robust wormlike micellar structure of C14E6 provide an expanded hydrophobic core. This makes it an excellent candidate for formulating poorly water-soluble active pharmaceutical ingredients (APIs), offering higher loading capacities and better colloidal stability than shorter-chain analogs[2].